N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride is a compound with notable chemical properties and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of 220.72 g/mol. This compound is classified as a thiophene derivative, which are often utilized in medicinal chemistry due to their biological activity.
The synthesis of N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride can be achieved through several methods, primarily involving the reaction of 3-aminopropylamine with thiophene-2-carboxylic acid derivatives. One efficient approach is the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields significantly.
The molecular structure of N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride features a thiophene ring substituted with an amide group and a propylamine side chain. The compound's structural representation can be described by the following:
InChI=1S/C8H12N2OS.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H
C1=CSC(=C1)C(=O)NCCCN.Cl
The compound exhibits specific physical properties such as a melting point that can be determined through differential scanning calorimetry or similar techniques.
N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride can participate in various chemical reactions typical for amides and thiophenes:
These reactions can be facilitated under standard laboratory conditions, often requiring catalysts or specific solvents to optimize yields.
The mechanism of action for N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride is not fully elucidated but is believed to involve interaction with biological receptors or enzymes due to its structural similarity to other biologically active compounds.
N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride typically appears as a white crystalline solid. It has a purity of approximately 95%, making it suitable for research applications.
N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride has several scientific uses:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7